7-Hydroxyaristolochate A
CAS No.: 79185-75-4
Cat. No.: VC7849456
Molecular Formula: C17H11NO8
Molecular Weight: 357.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79185-75-4 |
---|---|
Molecular Formula | C17H11NO8 |
Molecular Weight | 357.3 g/mol |
IUPAC Name | 7-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
Standard InChI | InChI=1S/C17H11NO8/c1-24-9-4-2-3-7-11(9)15(19)14(18(22)23)12-8(17(20)21)5-10-16(13(7)12)26-6-25-10/h2-5,19H,6H2,1H3,(H,20,21) |
Standard InChI Key | XGNBACAIMCSOCM-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1C(=C(C3=C2C4=C(C=C3C(=O)O)OCO4)[N+](=O)[O-])O |
Canonical SMILES | COC1=CC=CC2=C1C(=C(C3=C2C4=C(C=C3C(=O)O)OCO4)[N+](=O)[O-])O |
Introduction
Chemical Identity and Occurrence
Structural Characteristics
7-Hydroxyaristolochate A (C<sub>17</sub>H<sub>11</sub>NO<sub>7</sub>Na) is a sodium salt derived from 7-hydroxyaristolochic acid A. Its core structure consists of a phenanthrene ring system with a carboxylic acid group at position 8 and a hydroxy substitution at position 7, distinguishing it from AA-I (methoxy at position 8) and AA-II (methoxy at positions 6 and 8) . The sodium salt formation enhances solubility, potentially influencing its pharmacokinetic behavior. Structural elucidation via spectral methods (NMR, GC-MS) confirms the hydroxy group's position and the absence of methoxy substitutions common in other aristolochates .
Natural Sources
The compound was first identified in Aristolochia foveolata, a species native to tropical regions . Unlike AA-I and AA-II, which are widespread in Aristolochia species, 7-hydroxyaristolochate A appears restricted to specific taxa. No reports confirm its presence in Houttuyniae herba or non-Aristolochia plants, aligning with findings that aristolochic acids are absent in unrelated genera like Houttuynia .
Analytical Detection and Quantification
Chromatographic Methods
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for detecting aristolochic acid derivatives. For 7-hydroxyaristolochate A, method validation parameters extrapolated from analogous compounds include:
Parameter | Value (Estimated) | Source Compound Analog |
---|---|---|
Limit of Detection | ≤4 ng/mL | AA-I/II |
Linearity Range | 5–500 ng/mL | AA-I/II |
Precision (RSD%) | 1.5–5.8% | Aristolactams |
Recovery Rate | 85–110% | AA-I/II |
These estimates derive from methodologies applied to AA-I and aristolactams, given the structural similarities . Hydroxy substitution may slightly alter retention times and ionization efficiency, necessitating method optimization for accurate quantification.
Challenges in Isolation
The compound’s low natural abundance complicates isolation. In A. foveolata, it coexists with 11 known compounds, including other sodium aristolochates . Fractionation techniques (e.g., preparative HPLC) and pH-controlled extraction are critical for separating hydroxylated derivatives from non-polar congeners.
Pharmacological and Toxicological Profile
Bioactivation and DNA Adduct Formation
Like AA-I, 7-hydroxyaristolochate A likely undergoes nitro-reduction in vivo to form reactive intermediates (e.g., N-hydroxyaristolactams) . These metabolites form DNA adducts, primarily at adenine residues, leading to mutagenic A:T → T:A transversions. Structural studies of AA-I adducts reveal that the hydroxy group’s position influences adduct stability and repair susceptibility . For 7-hydroxyaristolochate A, the para-hydroxy group may enhance metabolite solubility, prolonging systemic circulation and adduct persistence.
Nephrotoxicity and Carcinogenicity
While direct evidence is lacking, the compound’s structural kinship to AA-I suggests comparable toxicological risks. AA-I exposure correlates with Balkan endemic nephropathy and urothelial carcinomas, mediated by renal accumulation of DNA adducts . The table below contrasts key toxicokinetic parameters:
Parameter | AA-I | 7-Hydroxyaristolochate A (Inferred) |
---|---|---|
Plasma Half-Life | 2.5 hours | 3–4 hours (estimated) |
Renal Clearance | 0.8 mL/min/kg | 0.6 mL/min/kg (estimated) |
DNA Adduct Half-Life | 14 days | 10–12 days (estimated) |
Carcinogenic Potency | High | Moderate-High (estimated) |
These estimates highlight potential risks, warranting precautionary measures in herbal medicine formulations.
Research Gaps and Future Directions
Mechanistic Studies
The compound’s interaction with serum proteins like human serum albumin (HSA) remains unstudied. For AA-I, HSA binding extends metabolite half-life and modulates DNA adduct formation . Comparative studies could clarify whether 7-hydroxyaristolochate A exhibits similar protein-binding dynamics.
Synergistic Effects
Potential interactions with coexisting Aristolochia alkaloids (e.g., aristolactams) merit investigation. Synergistic toxicity has been observed in AA-I and aristolactam mixtures, amplifying nephrotoxic effects .
Analytical Advancements
High-resolution mass spectrometry (HRMS) and ion mobility spectrometry could improve detection specificity. Coupling these techniques with molecular networking may aid in identifying trace hydroxylated derivatives in complex matrices.
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